molecular formula C10H11FN2 B13067530 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile

5-Fluoro-2-[(propan-2-yl)amino]benzonitrile

Katalognummer: B13067530
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: VZDDJYJRXOZGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-[(propan-2-yl)amino]benzonitrile: is an organic compound with the molecular formula C10H11FN2 This compound is characterized by the presence of a fluorine atom, an isopropylamino group, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which is then reacted with isopropylamine.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar aprotic solvent.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products where the fluorine atom is replaced by another nucleophile.

    Reduction: The formation of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile from its nitro precursor.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nucleophilic substitution and other reactions.

Biology:

    Biochemical Studies: Potential use in studying enzyme interactions and biochemical pathways involving nitrile and amine groups.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, although specific uses are still under research.

Industry:

    Material Science:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-[(propan-2-yl)amino]benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving its fluorine, nitrile, and amine groups. These interactions can influence biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

    5-Amino-2-fluorobenzonitrile: Similar structure but with an amino group instead of an isopropylamino group.

    4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of an amine group.

    2-Fluoro-5-nitrobenzonitrile: Another structural isomer with different positioning of the nitro and fluorine groups.

Uniqueness:

    5-Fluoro-2-[(propan-2-yl)amino]benzonitrile: is unique due to the presence of the isopropylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where such functional groups are required.

Eigenschaften

Molekularformel

C10H11FN2

Molekulargewicht

178.21 g/mol

IUPAC-Name

5-fluoro-2-(propan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11FN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,13H,1-2H3

InChI-Schlüssel

VZDDJYJRXOZGTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C=C(C=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.